molecular formula C26H33NaO8 B13401054 sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate

sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate

Cat. No.: B13401054
M. Wt: 496.5 g/mol
InChI Key: FTUWBUWZZYOONS-XVGMDZNZSA-M
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Description

Sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a sodium salt. Its unique configuration makes it a subject of interest in both academic research and industrial applications.

Preparation Methods

The synthesis of sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and other functional groups through various chemical reactions. Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation, esterification, and selective oxidation to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The sodium ion can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Compared to other similar compounds, sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate stands out due to its unique structural features and versatile reactivity. Similar compounds include:

    Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.

    Stigmasta-3,5-diene: A sterol derivative with potential biological activities.

    (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-Isopropyl-2-octanyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: A compound with a similar cyclopenta[a]phenanthrene core but different functional groups.

Properties

Molecular Formula

C26H33NaO8

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate

InChI

InChI=1S/C26H34O8.Na/c1-14-10-17-18-7-9-26(33,23(32)34-13-16(28)4-5-21(30)31)25(18,3)12-20(29)22(17)24(2)8-6-15(27)11-19(14)24;/h6,8,11,14,17-18,20,22,29,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,17-,18-,20-,22+,24-,25-,26-;/m0./s1

InChI Key

FTUWBUWZZYOONS-XVGMDZNZSA-M

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)OCC(=O)CCC(=O)[O-])O.[Na+]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)OCC(=O)CCC(=O)[O-])O.[Na+]

Origin of Product

United States

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